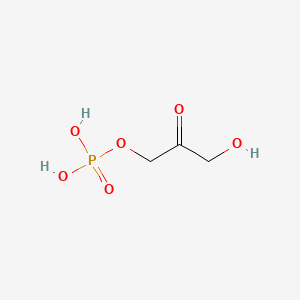
Dihydroxyacetone phosphate
Cat. No. B1201352
Key on ui cas rn:
57-04-5
M. Wt: 170.06 g/mol
InChI Key: GNGACRATGGDKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07229797B1
Procedure details


For removing dX1P the acetaldehyde was evaporated and the solution was diluted with water to reach 30 ml. It was mixed with 3 ml 2.65 M sodium formate solution (8 mmol), and sodium hydroxide solution was added until a pH of 7.4 was reached. 23 U formate dehydrogenase (FDH), 6 mg NADH, 16 U RAMA and 20 U glycerolphosphate dehydrogenase (GDH) were added.



Identifiers


|
REACTION_CXSMILES
|
C([O-])=O.[Na+].[OH-].[Na+].C([O-])=O.C1N=C(N)C2N=CN([C@@H]3[O:23][C@H:22]([CH2:24][O:25][P:26]([O:29]P(OC[C@H]4O[C@@H](N5C=C(C(N)=O)CC=C5)[C@H](O)[C@@H]4O)(O)=O)([OH:28])=[O:27])[C@@H:21]([OH:51])[C@H]3O)C=2N=1>>[CH2:21]([OH:51])[C:22]([CH2:24][O:25][P:26]([OH:29])([OH:28])=[O:27])=[O:23] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For removing dX1P the acetaldehyde
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution was diluted with water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added until a pH of 7.4
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(=O)COP(=O)(O)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

